molecular formula C7H5ClINO B12604761 N-(4-Chloro-3-iodophenyl)formamide CAS No. 647025-64-7

N-(4-Chloro-3-iodophenyl)formamide

Cat. No.: B12604761
CAS No.: 647025-64-7
M. Wt: 281.48 g/mol
InChI Key: RVPSYADKCFKPER-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-iodophenyl)formamide typically involves the reaction of 4-chloro-3-iodoaniline with formic acid or formic acid derivatives. One common method includes the use of formic acid in the presence of a catalyst under controlled temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the preparation of formamide derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-iodophenyl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the formamide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the formamide group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products Formed

    Substitution: Products with different halogen atoms or other substituents replacing chlorine or iodine.

    Reduction: Formation of N-(4-Chloro-3-iodophenyl)amine.

    Oxidation: Formation of N-(4-Chloro-3-iodophenyl)carboxylic acid derivatives.

Scientific Research Applications

N-(4-Chloro-3-iodophenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-iodophenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)formamide
  • N-(4-Iodophenyl)formamide
  • N-(3-Iodo-4-chlorophenyl)formamide

Uniqueness

N-(4-Chloro-3-iodophenyl)formamide is unique due to the simultaneous presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to compounds with only one type of halogen substituent .

Properties

CAS No.

647025-64-7

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

N-(4-chloro-3-iodophenyl)formamide

InChI

InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)

InChI Key

RVPSYADKCFKPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC=O)I)Cl

Origin of Product

United States

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